molecular formula C11H12O B7771183 2-Phenyl-2-pentenal

2-Phenyl-2-pentenal

Cat. No.: B7771183
M. Wt: 160.21 g/mol
InChI Key: YPAJRUMMODCONM-WDZFZDKYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Phenyl-2-pentenal is an organic compound with the molecular formula C11H12O. It is a member of the aldehyde family, characterized by the presence of a phenyl group attached to a pentenal chain. This compound is known for its distinct aroma and is used in various applications, including flavoring and fragrance industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Phenyl-2-pentenal can be synthesized through aldol condensation reactions. One common method involves the reaction between benzaldehyde and crotonaldehyde in the presence of a base catalyst. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbon-carbon double bond.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sodium hydroxide or potassium hydroxide is common, and the reaction is carried out at controlled temperatures to optimize the yield.

Chemical Reactions Analysis

Types of Reactions: 2-Phenyl-2-pentenal undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-phenyl-2-pentenoic acid using oxidizing agents like potassium permanganate.

    Reduction: Reduction of this compound can yield 2-phenyl-2-pentanol using reducing agents such as sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: 2-Phenyl-2-pentenoic acid.

    Reduction: 2-Phenyl-2-pentanol.

    Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

2-Phenyl-2-pentenal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial properties.

    Medicine: Research is ongoing to investigate its potential therapeutic effects, particularly in the treatment of microbial infections.

    Industry: It is used in the flavor and fragrance industry due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Phenyl-2-pentenal involves its interaction with cellular components. It is known to inhibit microbial growth by disrupting cell membrane integrity and interfering with essential metabolic pathways. The aldehyde group plays a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes, thereby inhibiting their function.

Comparison with Similar Compounds

    2-Phenyl-2-butenal: Similar structure but with a shorter carbon chain.

    4-Methyl-2-phenyl-2-pentenal: Contains an additional methyl group, altering its chemical properties.

    5-Methyl-2-phenyl-2-hexenal: Longer carbon chain with an additional methyl group.

Uniqueness: 2-Phenyl-2-pentenal is unique due to its specific structural configuration, which imparts distinct chemical reactivity and aromatic properties. Its balance of hydrophobic and hydrophilic regions makes it particularly effective in applications requiring both solubility and reactivity.

Properties

IUPAC Name

(E)-2-phenylpent-2-enal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O/c1-2-6-11(9-12)10-7-4-3-5-8-10/h3-9H,2H2,1H3/b11-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAJRUMMODCONM-WDZFZDKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=C(C=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C(/C=O)\C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3491-63-2
Record name Benzeneacetaldehyde, alpha-propylidene-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003491632
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzeneacetaldehyde, α-propylidene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.126.977
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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